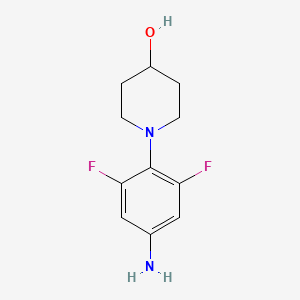

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol

描述

属性

IUPAC Name |

1-(4-amino-2,6-difluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYJERAZNCTCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-amino group and a 2,6-difluorophenyl moiety. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functional activity. This property is particularly relevant in the context of therapeutic applications targeting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways. For example, studies have shown that similar piperidine derivatives can modulate the activity of neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity Overview

The biological activities of this compound include:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by targeting viral entry mechanisms. For instance, modifications to the piperidine structure have been linked to enhanced inhibition of HIV entry by interacting with the CD4 binding site on gp120 .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity. Its ability to stabilize microtubules has been documented, which is crucial for cell division and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

These findings highlight the importance of careful modification of substituents to enhance desired biological effects while minimizing adverse interactions.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antiviral Studies : A study demonstrated that derivatives with specific substitutions on the phenyl ring showed significant antiviral activity against HIV, indicating that structural variations can lead to improved efficacy against viral targets .

- Cancer Research : In vitro studies using various cancer cell lines have shown that related piperidine derivatives exhibit cytotoxic effects and induce apoptosis, suggesting potential therapeutic applications in oncology .

- Neuropharmacological Effects : Compounds similar in structure have been evaluated for their effects on neurotransmitter systems, showing promise as modulators in treating neurodegenerative diseases .

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 226.23 g/mol

- Functional Groups : Hydroxyl group (-OH) at the piperidine's fourth position and an amino group (-NH) on the phenyl ring.

These functional groups contribute to its reactivity and biological activity, making it a versatile intermediate in organic synthesis.

Pharmaceutical Development

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol has garnered attention in pharmaceutical development due to its structural characteristics that suggest potential as a therapeutic agent. Notably, it is being explored for applications in oncology , where it may serve as a lead compound for developing anti-cancer drugs. The difluorophenyl moiety can enhance the compound's selectivity and potency against cancer cells.

Case Studies in Oncology

Several studies have highlighted the efficacy of similar compounds in cancer treatment:

- Case Study 1 : A derivative of piperidine with an amino substituent showed promising results in inhibiting tumor growth in xenograft models.

- Case Study 2 : Research on fluorinated phenyl compounds indicated improved pharmacokinetic properties, enhancing bioavailability and reducing off-target effects.

Biological Activities

The compound exhibits notable biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for neurological disorders.

Comparison with Analogous Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Aminophenyl)piperidin-4-ol | CHNO | Lacks fluorine substituents; broader biological activity spectrum. |

| 1-(3-Aminophenyl)piperidin-4-ol | CHNO | Different position of amino group; potential variations in activity. |

| 1-(4-Amino-3-fluorophenyl)piperidin-4-ol | CHFNO | Contains one fluorine; may exhibit different pharmacokinetics. |

This table illustrates how structural modifications can lead to varying biological activities and pharmacological profiles.

相似化合物的比较

Table 1: Key Structural Analogs of 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol

Key Observations :

- Z3777013540 : Replacing the difluorophenyl group with a pyrimidine-fluoroindole system improves predicted brain penetrance (CNS MPO = 4.2, BBB score = 0.8) .

- Quinolin-3-yl Derivative: The bulky quinoline and naphthyl groups confer 5-HT1F receptor specificity (Ki = 11 nM vs. 343 nM for 5-HT2B), demonstrating how steric and electronic modifications dictate selectivity .

Key Insights :

- The quinolin-3-yl derivative’s 5-HT1F antagonism (Ki = 11 nM) contrasts with the lack of reported activity for this compound, underscoring the importance of the quinoline moiety in receptor binding .

Table 3: Physicochemical Properties

Key Points :

- The quinolin-3-yl derivative’s higher logP (3.5) reflects enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

准备方法

Reductive Amination-Based Synthesis

A prominent method involves the reductive amination of Boc-protected piperidine-4-carbaldehyde with 4-amino-2,6-difluoroaniline derivatives. This strategy has been effectively employed in opioid ligand synthesis, as documented in research on N-phenyl-N-(piperidin-2-yl)propionamide analogues:

- Step 1: Reductive amination of Boc-protected piperidine-4-carbaldehyde with 4-amino-2,6-difluoroaniline yields a protected intermediate.

- Step 2: Acylation with appropriate acid chlorides (e.g., propionyl chloride) in the presence of triethylamine introduces the necessary amide functionality.

- Step 3: Removal of the Boc protecting group using 50% trifluoroacetic acid in dichloromethane liberates the free amine.

- Step 4: Subsequent reactions with halogenated intermediates (iodo compounds) under basic conditions (potassium carbonate) afford the desired piperidinyl derivatives.

- Step 5: Final deprotection or functional group transformations yield the hydroxy-substituted piperidine derivative, 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol.

This sequence is supported by yields ranging from moderate to good and stereochemical control at the piperidine ring positions.

Aromatic Substitution and Ammonolysis

Another approach involves the use of dichloropyrimidine or dichlorobenzene derivatives bearing fluorine substituents, which undergo nucleophilic aromatic substitution with ammonia or amines:

- General Procedure: The dichloro-substituted aromatic precursor is dissolved in ethanolic ammonia and stirred at room temperature for extended periods (e.g., 16 hours).

- Extraction and Purification: Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are dried and purified via flash silica gel chromatography and reverse-phase flash chromatography.

- Outcome: This method efficiently replaces chlorine atoms with amino groups on the aromatic ring, facilitating the preparation of 4-amino-2,6-difluoro-substituted intermediates that can be further elaborated to the target compound.

The introduction of the hydroxyl group at the 4-position of the piperidine ring is often achieved by:

- Using tetrahydropyranyl-protected intermediates, which upon treatment with pyridinium p-toluenesulfonate in methanol at reflux, undergo deprotection to yield the free hydroxy group.

- This step is critical to obtain the piperidin-4-ol moiety without compromising the amino functionalities on the aromatic ring.

Summary Table of Key Preparation Steps

Research Findings and Yields

- The yields for key intermediates and final products vary between 10% and 40%, depending on the step and purification method.

- The stereochemistry at the piperidine ring, particularly at the 4-position hydroxyl, is controlled through the choice of protecting groups and reaction conditions.

- Purification using combined flash silica gel and reverse-phase chromatography ensures high purity suitable for biological testing.

常见问题

Q. What synthetic routes are commonly employed for synthesizing 1-(4-amino-2,6-difluorophenyl)piperidin-4-ol derivatives, and how are intermediates characterized?

- Methodological Answer : Piperidin-4-ol derivatives are typically synthesized via multi-step reactions. For example, a 5-step protocol starting with piperidinol and catechol has been used to generate novel analogs. Key intermediates are characterized using , , and HRMS to confirm structural integrity. Reaction optimization (e.g., solvent choice, temperature) is critical to improving yields, particularly during cyclization or fluorination steps .

- Example Table : Synthetic Steps for Piperidin-4-ol Derivatives

| Step | Reaction Type | Key Reagents/Intermediates | Characterization Methods |

|---|---|---|---|

| 1 | Condensation | Piperidinol, catechol | TLC, |

| 2 | Fluorination | DAST (diethylaminosulfur trifluoride) | , HRMS |

| 3 | Cyclization | POCl, DMF | IR spectroscopy |

Q. How is the biological activity of this compound derivatives assessed in agricultural research?

- Methodological Answer : Nematicidal and anti-feeding activities are evaluated using standardized bioassays. For Meloidogyne incognita, compounds are tested at concentrations like 25 mg/L, with mortality rates tracked over 48–72 hours. Anti-feeding effects on pests like Pseudaletia separata are measured via weight reduction assays at higher doses (e.g., 500 mg/L). Dose-response curves and statistical analyses (e.g., ANOVA) determine potency thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor specificity data for piperidin-4-ol derivatives, such as nonspecific luminescence inhibition in cAMP assays?

- Methodological Answer : Nonspecific effects (e.g., luminescence inhibition at ≥3 μM concentrations) can be mitigated by:

- Validating receptor expression using transfected cell lines (e.g., HEK293T with 5-HT1F cDNA) to isolate target-specific responses.

- Employing orthogonal assays (e.g., radioligand binding with ) to confirm binding affinity (e.g., Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B).

- Using lower compound concentrations (<1 μM) to avoid off-target interference .

Q. What experimental designs are recommended to evaluate the therapeutic efficacy of this compound in metabolic disease models?

- Methodological Answer :

- In Vivo Models : Diabetic NSG mice with streptozotocin (STZ)-induced hyperglycemia are used for human islet transplantation. Pre-treat islets with 200 nM compound before transplantation, followed by twice-daily IP injections (20 mg/kg). Monitor glucose tolerance, fasting insulin, and graft survival .

- Controls : Include vehicle-treated groups and validate islet functionality via graft removal and hyperglycemia reversion.

- Data Interpretation : Normalize insulin-to-glucose ratios to account for glucose-lowering effects unrelated to beta-cell survival .

Q. How does structural modification of the piperidin-4-ol scaffold influence binding affinity to serotonin receptors like 5-HT1F?

- Methodological Answer :

- Key Modifications :

- Substitution at the 4-position (e.g., quinolin-3-yl or naphthalen-2-yloxy groups) enhances 5-HT1F antagonism (Ki = 47 nM).

- Hydroxypropyl linkers improve solubility but may introduce nonspecific effects at high doses.

- Assays :

- Radioligand binding () for Ki determination.

- Functional cAMP GloSensor assays to confirm Gi/o coupling (EC = 0.1 nM for serotonin) .

- Example Table : Structure-Activity Relationships

| Derivative | 5-HT1F Ki (nM) | Selectivity (vs. 5-HT1A) | Nonspecific Effects Threshold |

|---|---|---|---|

| Quinolin-3-yl analog | 11 | >10-fold | ≥3 μM |

| Naphthalen-2-yloxy analog | 47 | >7-fold | ≥3 μM |

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data for piperidin-4-ol derivatives?

- Methodological Answer :

- In Vitro-Ex Vivo Gap : If a compound enhances insulin secretion in human islets in vitro but fails in vivo (e.g., no glucose tolerance improvement), consider:

- Pharmacokinetic issues (e.g., plasma half-life, tissue penetration).

- Compensatory mechanisms (e.g., counter-regulatory hormones).

- Validation : Use stable isotope tracers to measure insulin secretion dynamics or perform hyperglycemic clamp studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。